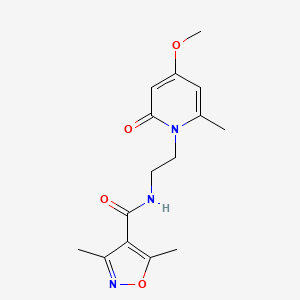
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that plays a crucial role in various scientific fields. This compound is known for its unique structure, which combines elements of pyridine and isoxazole, both of which are significant in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves a multi-step process:
Preparation of 4-methoxy-6-methyl-2-oxopyridine: : This is often synthesized via a condensation reaction involving suitable starting materials.
Formation of the isoxazole ring: : Using dimethylisoxazole as a precursor, various catalytic conditions are employed to ensure the formation of the desired isoxazole ring.
Coupling Reaction: : The final step involves coupling the pyridine and isoxazole moieties using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of base catalysts.
Industrial Production Methods
Industrial production methods mirror lab-scale synthesis but are optimized for efficiency and yield. Techniques such as continuous flow chemistry and automation can streamline these processes, reducing the time and cost associated with the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, significantly altering the compound's properties.
Substitution: : Various substitution reactions can be employed to modify the methoxy and methyl groups, allowing for the creation of analogs with potentially improved properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkylating agents, and acylating agents.
Major Products
Oxidized Derivatives: : Depending on the level of oxidation, products range from hydroxylated to fully carboxylated derivatives.
Reduced Derivatives: : Primarily hydroxyl derivatives.
Substituted Analogues: : Varieties based on the type of substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a precursor for the synthesis of various heterocyclic compounds. Its structural complexity makes it a valuable tool for understanding reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme functions, particularly those involving pyridine and isoxazole moieties. It's also used in the design of enzyme inhibitors.
Medicine
Medically, derivatives of this compound are being explored for their potential therapeutic benefits, particularly as anti-inflammatory and anticancer agents. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and pharmaceuticals, due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves the interaction of its pyridine and isoxazole moieties with various biological targets. These interactions can modulate enzyme activities, influence receptor binding, and alter signal transduction pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : This compound can inhibit enzymes by mimicking the natural substrate, thus blocking the active site.
Receptor Binding: : It can bind to specific receptors, modulating cellular responses.
Signal Transduction: : By affecting key signaling pathways, it can alter cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-oxo-1,2-dihydropyridine: : Similar in structure but lacks the isoxazole moiety.
3,5-Dimethylisoxazole-4-carboxylic acid: : Shares the isoxazole core but lacks the pyridine component.
N-ethyl-2-pyridinamine: : Contains the pyridine ring but has different substituents.
Uniqueness
What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide apart is its dual functionality, combining both pyridine and isoxazole moieties. This duality provides a broader range of chemical reactivity and biological activity, making it a more versatile compound for various applications.
Hopefully, this covers all the details you wanted! If there's anything more you need or another topic you'd like to dive into, just let me know.
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9-7-12(21-4)8-13(19)18(9)6-5-16-15(20)14-10(2)17-22-11(14)3/h7-8H,5-6H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDHWCHGJRKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(ON=C2C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate](/img/structure/B2376872.png)



![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)



